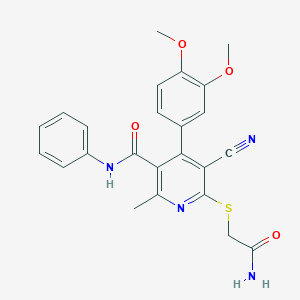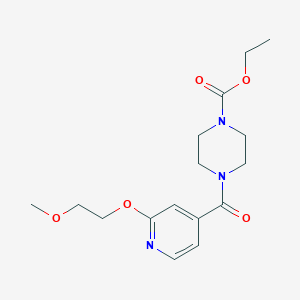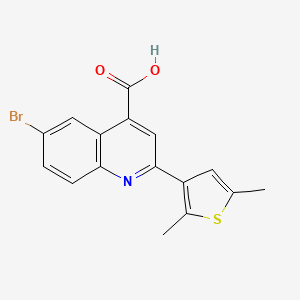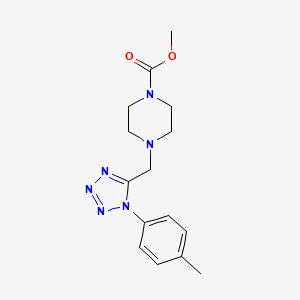
6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-N-phenylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-N-phenylnicotinamide is a complex organic compound with a multifaceted structure This compound features a nicotinamide core substituted with various functional groups, including a cyano group, a dimethoxyphenyl group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-N-phenylnicotinamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Nicotinamide Core: The synthesis begins with the preparation of the nicotinamide core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions, often using cyanide salts under controlled conditions.
Attachment of the Dimethoxyphenyl Group: This step involves electrophilic aromatic substitution reactions, where the dimethoxyphenyl group is introduced using suitable electrophiles.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound, typically under mild conditions to avoid side reactions.
Final Coupling: The final step involves coupling the intermediate with the appropriate amine to form the desired nicotinamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, reduced nitriles.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s structure suggests potential as a pharmacophore in drug design. It could be investigated for its interactions with biological targets, such as enzymes or receptors.
Medicine
Medicinally, the compound might exhibit bioactivity that could be harnessed for therapeutic purposes
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-N-phenylnicotinamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The presence of the cyano and thioether groups suggests potential for binding to active sites or interfering with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide Derivatives: Compounds like nicotinamide adenine dinucleotide (NAD) and its analogs.
Thioether-Containing Compounds: Compounds such as methionine and its derivatives.
Cyano-Substituted Compounds: Compounds like cyanocobalamin (Vitamin B12).
Uniqueness
What sets 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-N-phenylnicotinamide apart is its combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its structure allows for diverse chemical transformations and interactions, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S/c1-14-21(23(30)28-16-7-5-4-6-8-16)22(15-9-10-18(31-2)19(11-15)32-3)17(12-25)24(27-14)33-13-20(26)29/h4-11H,13H2,1-3H3,(H2,26,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCRSAIYXXGAPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)SCC(=O)N)C#N)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2932628.png)
![2-cyano-3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2932629.png)


![N-[2-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl]but-2-ynamide](/img/structure/B2932632.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2932636.png)


![5-chloro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2932644.png)
![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2932648.png)
![N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-phenylbutanamide](/img/structure/B2932649.png)

![2-(methylsulfanyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}benzamide hydrochloride](/img/structure/B2932651.png)
